

Technical Support Center: Preventing Ceftazidime Degradation in Experimental Setups

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate Ceftazidime degradation in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Ceftazidime.

Issue: I observed a color change in my Ceftazidime solution.

- Question: My Ceftazidime solution has turned yellow to amber. Is it still usable?
 - Answer: A color change from light yellow to amber upon reconstitution is normal and does not necessarily indicate a significant loss of potency.^[1] However, a pronounced or rapid color change, especially when accompanied by precipitation, suggests degradation.^[2] It is recommended to prepare fresh solutions and adhere to proper storage conditions.
- Question: What causes the color change in the Ceftazidime solution?
 - Answer: The development of a yellowish color can be indicative of degradation, particularly upon exposure to heat and ultraviolet radiation.^[2]

Issue: My experimental results are inconsistent or show lower than expected efficacy.

- Question: I am seeing variable results in my experiments. Could Ceftazidime degradation be the cause?
 - Answer: Yes, the degradation of Ceftazidime leads to a loss of antibacterial activity, which can significantly impact experimental outcomes.[3] Key factors influencing degradation include temperature, pH, light exposure, and the type of solvent used.[4][5][6]
- Question: How can I determine if Ceftazidime degradation is affecting my results?
 - Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to quantify the concentration of active Ceftazidime and its degradation products in your samples.[7] Comparing the concentration of freshly prepared solutions to those used in your experiment will reveal if significant degradation has occurred.

Frequently Asked Questions (FAQs)

Storage and Handling

- What is the optimal pH for Ceftazidime stability in aqueous solutions?
 - Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[8][9] Hydrolysis of the β -lactam ring is accelerated in acidic (pH < 4) and, more significantly, in basic conditions.[5][10]
- How does temperature affect Ceftazidime stability?
 - Elevated temperatures significantly accelerate the degradation of Ceftazidime.[2][11] For short-term storage, solutions should be kept at room temperature (not exceeding 25°C), and for longer durations, refrigeration (4°C) or freezing (-20°C) is recommended.[5][12]
- Is Ceftazidime sensitive to light?
 - Yes, Ceftazidime is photolabile and can degrade upon exposure to both ultraviolet (UV) and visible light, especially in its reconstituted form.[2][13] It is crucial to protect Ceftazidime solutions from light during storage and experiments.[6]

Solution Preparation and Compatibility

- What are the recommended diluents for reconstituting Ceftazidime?
 - Ceftazidime is compatible with several common intravenous fluids, including 0.9% Sodium Chloride, 5% Dextrose, and Lactated Ringer's solution.[\[1\]](#)[\[14\]](#)[\[15\]](#) It is less stable in Sodium Bicarbonate Injection.[\[14\]](#)[\[15\]](#)
- Can I mix Ceftazidime with other drugs in the same solution?
 - It is generally not recommended to mix Ceftazidime with other drugs unless their compatibility is well-established.[\[15\]](#) Physical incompatibilities, such as precipitation, have been reported with vancomycin, nicardipine, midazolam, and propofol.[\[5\]](#)
- Does the container material affect Ceftazidime stability?
 - Yes, the type of container can influence stability. Studies have shown that Ceftazidime is more stable in glass bottles compared to polypropylene (PP) and polyvinyl chloride (PVC) bags.[\[16\]](#)

Quantitative Data Summary

The following tables summarize the stability of Ceftazidime under various conditions.

Table 1: Temperature-Dependent Degradation of Reconstituted Ceftazidime

Temperature	Duration	Percent Degradation	Reference
45°C	24 hours	~85%	[2]
25°C	24 hours	< 10%	[5]
21-23°C	8 hours	Stable (>90% remaining)	[12]
4°C	96 hours	Stable (>90% remaining)	[12]

Table 2: pH-Dependent Stability of Ceftazidime

pH	Stability	Reference
< 4	Immediate precipitation	[5]
4.5 - 6.5	Maximum stability	[8]
7.1 - 7.7	pH of freshly prepared solution	[5]
> 10	Unstable even at 4°C	[5]

Table 3: Photodegradation of Ceftazidime

Condition	Form	Duration	Percent Degradation	Reference
UV & Visible Light	Reconstituted Solution	24 hours	~85%	[2]
UV Radiation (254 nm)	Powder	28 days	~5%	[2]
Visible Light	Powder	28 days	~8%	[2]
Fluorescence Light	Normal Saline Solution	24 hours	~7.19%	[17]

Experimental Protocols

Protocol 1: Stability Testing of Ceftazidime using HPLC

This protocol outlines a method for quantifying Ceftazidime and its degradation products.

- Preparation of Solutions:
 - Prepare a stock solution of Ceftazidime at a known concentration (e.g., 1 mg/mL) in a suitable diluent such as sterile water or a compatible buffer.[7]
 - Prepare samples of the Ceftazidime formulations to be tested at various time points throughout the stability study.

- HPLC System and Conditions:
 - A High-Performance Liquid Chromatography (HPLC) system with a UV detector is commonly used.[\[7\]](#)
 - Column: C18 column (e.g., 25 cm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 10 mM sodium acetate, pH 4.0) and acetonitrile (e.g., 89:11 v/v).[\[5\]](#)
 - Flow Rate: Typically 1 mL/min.
 - Detection Wavelength: 254 nm.[\[5\]](#)
- Analysis:
 - Inject a fixed volume of the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the peak areas for Ceftazidime and its degradation products.
 - Calculate the concentration of Ceftazidime in the samples by comparing their peak areas to those of the standard solutions.

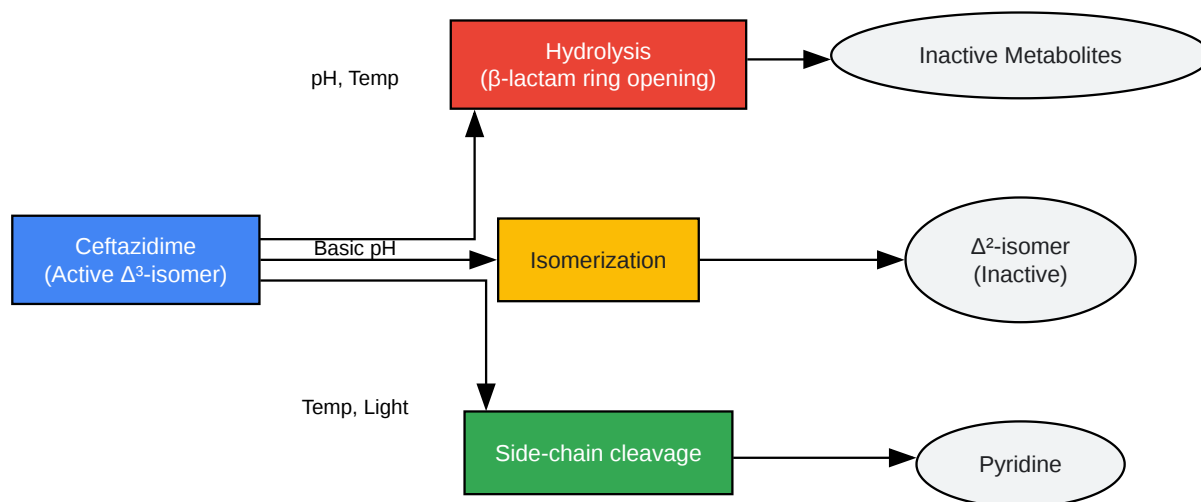
Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[\[7\]](#)

- Acid Hydrolysis: Expose the Ceftazidime solution to an acidic environment (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[\[7\]](#) Neutralize the solution before analysis.
- Alkaline Hydrolysis: Expose the Ceftazidime solution to a basic environment (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.[\[7\]](#) Neutralize the solution before analysis.
- Oxidative Degradation: Treat the Ceftazidime solution with an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂), at an elevated temperature.[\[7\]](#)

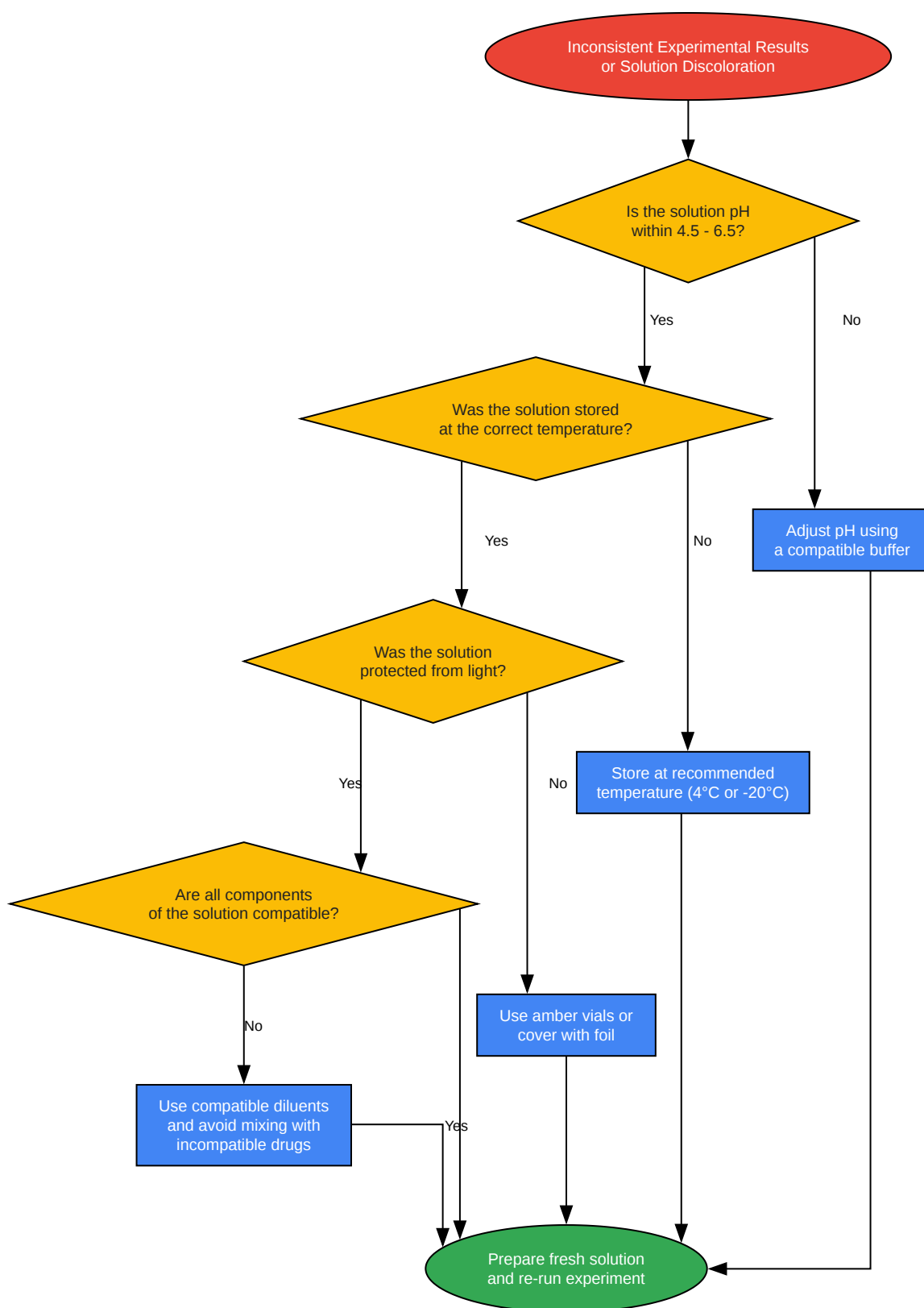
- Thermal Degradation: Expose the Ceftazidime solution to a high temperature (e.g., 45°C) for an extended period.[2]
- Photodegradation: Expose the Ceftazidime solution to UV (e.g., 254 nm) and visible light for a defined duration.[2]

Visualizations



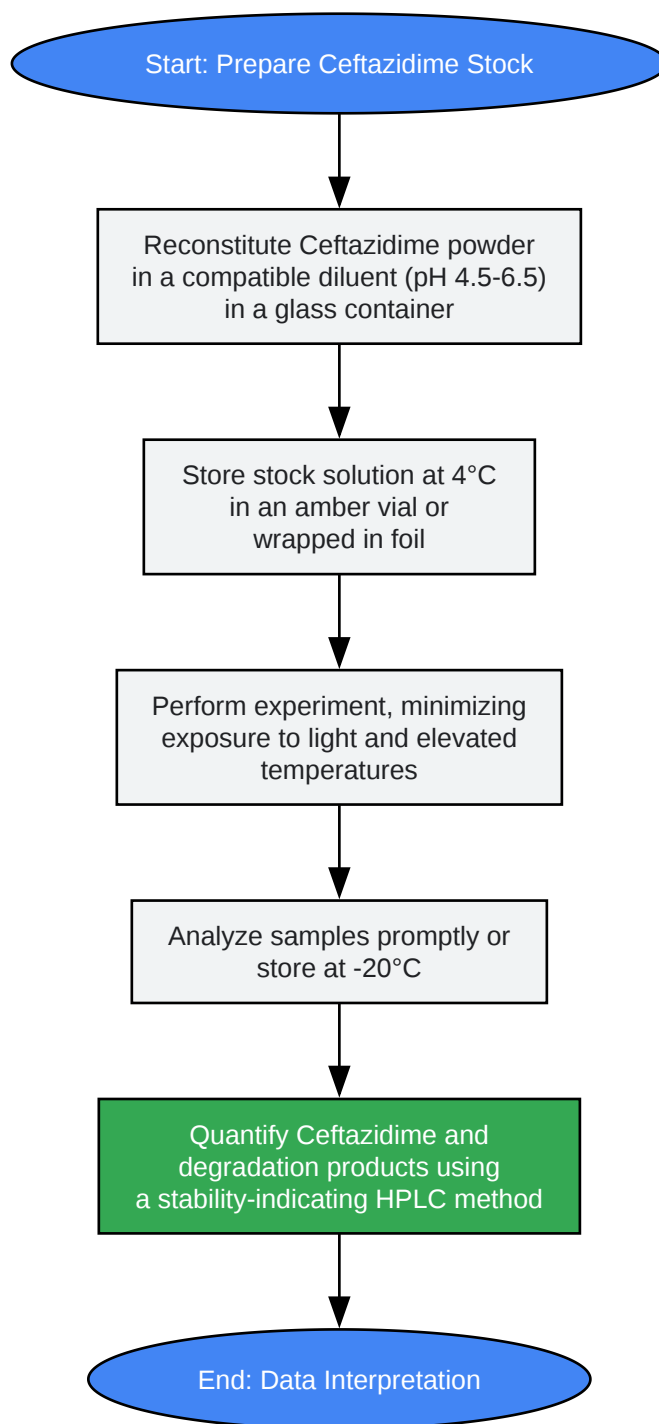
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Caption: Primary degradation pathways of Ceftazidime.



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Caption: Troubleshooting workflow for Ceftazidime degradation.



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Caption: Experimental workflow to minimize Ceftazidime degradation.

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